Penicillamine cysteine disulfide
Overview
Description
Penicillamine cysteine disulfide is a compound that arises from the reaction between penicillamine and cysteine, forming a mixed disulfide. This type of disulfide linkage has been studied for its potential in directing the oxidative folding of peptides and in the formation of multicyclic peptide structures . The mixed disulfide has also been identified as a product of skin sensitization reactions to penicillin and its derivatives .
Synthesis Analysis
The synthesis of penicillamine cysteine disulfide can be achieved through direct oxidation in air or through thiol-disulfide exchanges in redox media . An efficient method for synthesizing unsymmetrical disulfides, including those between cysteines and penicillamines, involves the use of dimethyl sulfoxide mediated oxidation accelerated by microwave irradiation . This method allows for the production of various unsymmetrical disulfides in one step and with high yields.
Molecular Structure Analysis
The molecular structure of penicillamine cysteine disulfide is characterized by the presence of a mixed disulfide bond between the thiol groups of penicillamine and cysteine. The steric bulk of penicillamine's beta-methyl groups can be exploited to control the production of disulfide isomers in peptides, leading to the preferential formation of mixed Cys-Pen disulfides .
Chemical Reactions Analysis
Penicillamine cysteine disulfide can participate in various chemical reactions. It can react with copper ions, leading to the formation of disulfides and copper complexes . The compound also plays a role in modulating the hydrogen sulfide (H2S) pathway by selectively inhibiting the enzyme cystathionine-γ-lyase . Additionally, the reactions of penicillamine thiyl radicals with oxygen and parent thiols have been elucidated, showing the formation of different sulfur radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of penicillamine cysteine disulfide include its ability to form stable disulfide bonds, which are less prone to reduction in the endogenous environment compared to cysteine-cysteine disulfide bonds . The mixed disulfide can be separated from cystine and penicillamine disulfide by ion-exchange chromatography using a gradient elution procedure . The radiolysis of penicillamine cysteine disulfide in aqueous solutions has been studied, revealing the formation of various products including sulfinic and sulfonic acids, sulfhydryl derivatives, symmetrical disulfides, and trisulfides .
Scientific Research Applications
Impact on Cystinuria
- Penicillamine administration has shown effectiveness in reducing the concentration of cystine in the plasma and urine of patients with cystinuria, a condition characterized by high levels of cystine in the urine. This reduction is attributed to the formation of cysteine-penicillamine disulfide and penicillamine disulfide in the plasma (Crawhall & Thompson, 1965).
Interaction with Ethanol Metabolism
- D-penicillamine, a sulfhydryl amino acid, has been observed to significantly lower ethanol-derived, circulating blood acetaldehyde levels in disulfiram-treated rats, suggesting an interaction between penicillamine cysteine disulfide and ethanol metabolism (Nagasawa et al., 1977).
Metabolic and Pharmacologic Properties
- D-penicillamine demonstrates a rapid absorption in the intestine and appears in plasma as various forms including free penicillamine and cysteine-penicillamine disulfide. Its binding to serum and tissue proteins and its effects through disulfide bond formation or cleavage are noteworthy in scientific research (Perrett, 1981).
Binding with Serum Albumin
- Penicillamine and its derivatives have shown reactions with serum albumin to form mixed disulfides, indicating the potential interactions of penicillamine cysteine disulfide with proteins and their implications in various biological processes (Keire et al., 1993).
Synthesis of Unsymmetrical Disulfides
- The efficiency of synthesizing unsymmetrical disulfides, including those with penicillamine and cysteines, highlights the relevance of penicillamine cysteine disulfide in chemical synthesis and pharmaceutical research (Görmer, Waldmann, & Triola, 2010).
Impact on Renal Function and Urinary Excretion
- Penicillamine cysteine disulfide plays a significant role in conditions like cystinuria by influencing the renal clearance and excretion of certain amino acids, including cysteine-penicillamine disulfide (Crawhall et al., 1967).
Therapeutic Implications in Muscular Dystrophy
- The effects of penicillamine on muscle enzymes and proteins in avian muscular dystrophy provide insights into its therapeutic mechanisms, potentially related to its sulfhydryl content and impact on intracellular redox status (Park et al., 1979).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c1-8(2,5(10)7(13)14)16-15-3-4(9)6(11)12/h4-5H,3,9-10H2,1-2H3,(H,11,12)(H,13,14)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTADXJBFXFSLA-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172190 | |
Record name | Penicillamine cysteine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penicillamine cysteine disulfide | |
CAS RN |
18840-45-4 | |
Record name | Penicillamine cysteine disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillamine cysteine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENICILLAMINE CYSTEINE DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WDD7K00TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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